(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with methoxyphenyl and pyridinylmethylene groups.
Preparation Methods
The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or the methoxyphenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyridinylmethylene groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
- Medicine
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-4-2-3-12(10-13)18-15(19)14(22-16(18)21)9-11-5-7-17-8-6-11/h2-10H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBZASHWIZOPBB-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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